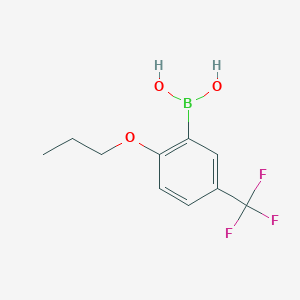

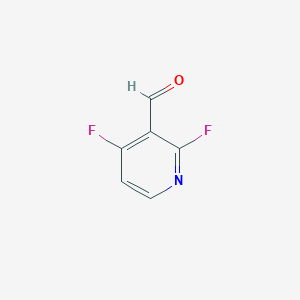

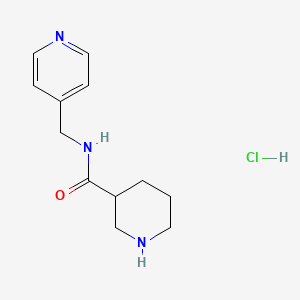

![molecular formula C6H13N B1425182 Methyl[(1-methylcyclopropyl)methyl]amine CAS No. 1278662-39-7](/img/structure/B1425182.png)

Methyl[(1-methylcyclopropyl)methyl]amine

Vue d'ensemble

Description

Methyl[(1-methylcyclopropyl)methyl]amine, also known as Methylcyclopropylamine, is an organic compound, which is a derivative of cyclopropylamine. It is a colorless liquid with a boiling point of 86°C, and is soluble in water and alcohol. It is used as a reagent in organic synthesis, as a catalyst in the polymerization of styrene, and as an intermediate for the manufacture of pharmaceuticals and agrochemicals. It can also be used as a reagent in the synthesis of other compounds, such as N-methyl-2-pyrrolidone, and as a catalyst in the production of polymers.

Applications De Recherche Scientifique

Enantioselective Synthesis and Catalysis Methyl[(1-methylcyclopropyl)methyl]amine is pivotal in enantioselective synthesis, exemplified by its application in the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This process is significant for synthesizing compounds like dual serotonin/norepinephrine reuptake inhibitors, highlighting its utility in developing pharmacologically active molecules while preserving enantiomeric purity, which is crucial for the biological activity of drugs (Lifchits & Charette, 2008).

Protecting Groups in Amine Synthesis The introduction of novel protecting groups for amines, such as the (1-methyl)cyclopropyl carbamate (MPoc) group, demonstrates the compound's relevance in synthetic chemistry. MPoc offers a lightweight, orthogonal option to traditional protecting groups, showing resistance to harsh conditions and enabling cleaner, more efficient synthesis pathways for compounds involving amines (Snider & Wright, 2011).

Green Chemistry and Catalysis Research into using metal-organic frameworks (MOFs) for catalyzing N-methylation of amines using CO2 as a carbon source signifies a shift towards greener, more sustainable chemical processes. This method utilizes readily available materials and CO2, a greenhouse gas, as a methylating agent, showcasing the compound's role in environmentally friendly catalysis (Zhang, Jiang, & Fei, 2019).

Aminolysis and Organic Transformations The compound's utility extends to aminolysis reactions, where its behavior in the presence of various nucleophiles and conditions has been extensively studied. These reactions are fundamental in organic synthesis, providing insights into reaction mechanisms and kinetics essential for designing new synthetic routes and improving existing ones (Castro, Aliaga, & Santos, 2005).

Chiral Synthesis and Drug Development Moreover, the synthesis and application of acyclic amines, including those derived from methyl[(1-methylcyclopropyl)methyl]amine, have profound implications in drug development. The resolution of chiral amines and their use in palladium-catalyzed asymmetric allylic alkylations open avenues for producing enantiomerically pure compounds, vital for pharmaceuticals (Mino et al., 2011).

Propriétés

IUPAC Name |

N-methyl-1-(1-methylcyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6(3-4-6)5-7-2/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWMIHKQAAXKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl[(1-methylcyclopropyl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

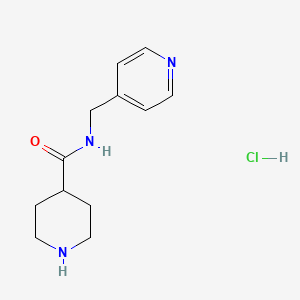

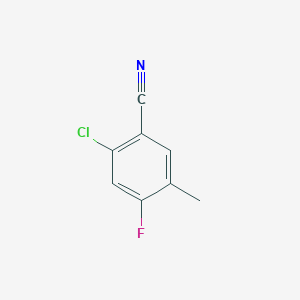

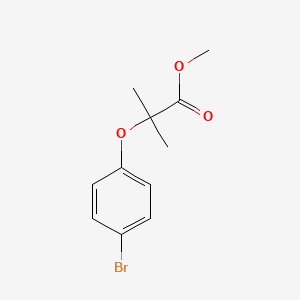

![N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide](/img/structure/B1425099.png)

![[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-chlorophenyl)ethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1425122.png)